(4-(Tert-butyl)oxazol-5-yl)methanol
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Overview
Description
(4-(Tert-butyl)oxazol-5-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or ketones in the presence of a base . The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions .
Industrial Production Methods
Industrial production of (4-(Tert-butyl)oxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazolidines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
(4-(Tert-butyl)oxazol-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)oxazol-5-yl)methanol depends on its specific application. In biological systems, oxazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
(4-(Oxazol-5-yl)benzyl)carbamate: Similar oxazole structure with a benzyl carbamate group.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Isoxazole derivative with an iodo and methyl group.
(4-tert-butyl-1,3-oxazol-2-yl)methanol: Similar structure with a different substitution pattern.
Uniqueness
(4-(Tert-butyl)oxazol-5-yl)methanol is unique due to the presence of the tert-butyl group, which can enhance its stability and influence its reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other oxazole derivatives.
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
(4-tert-butyl-1,3-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)11-5-9-7/h5,10H,4H2,1-3H3 |
InChI Key |
UZAKBVCLVGFDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC=N1)CO |
Origin of Product |
United States |
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